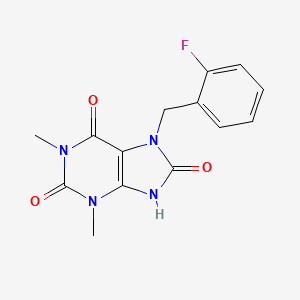

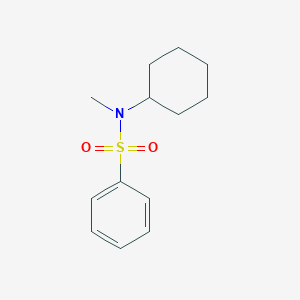

![molecular formula C19H27N3O3 B5541805 1-tert-butyl-4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541805.png)

1-tert-butyl-4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrrolidinone compounds involves practical and improved methods that are robust and cost-effective, allowing for the production of these compounds in multikilogram quantities. These methods typically involve sequences of reactions such as ethoxycarbonylation, alkylation, hydrolysis, and decarboxylation, demonstrating the complex chemistry involved in producing such intricate molecules (Yee et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrrolidinone derivatives has been extensively studied, with X-ray crystallography revealing detailed insights into their conformations. For instance, compounds in this class often exhibit specific ring conformations and arrangements of substituent groups, which are crucial for their reactivity and potential biological activity (Mohammat et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidinone derivatives are diverse, including processes like nitrile anion cyclization, which is used to synthesize N-tert-butyl disubstituted pyrrolidines. Such reactions underscore the compound's role as a versatile intermediate in the synthesis of biologically active molecules (Chung et al., 2005).

Physical Properties Analysis

The physical properties of pyrrolidinone derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. X-ray diffraction studies provide insights into the molecule's conformation and the role of intramolecular and intermolecular hydrogen bonds in determining its solid-state properties (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of pyrrolidinone derivatives can be understood through studies on their synthesis and reactions. The presence of functional groups like tert-butyl and pyridinyl significantly affects these properties, enabling the design of compounds with desired reactivity patterns for use in further chemical transformations (Koskinen et al., 2005).

Aplicaciones Científicas De Investigación

Organometallic Chemistry and Catalysis

- Aluminum and Gallium Hydrazides as Active Lewis Pairs : Studies on hydroalumination and hydrogallation of sterically encumbered hydrazones, including those with tert-butyl and pyrrolidinone moieties, have shown that these compounds can activate C–H bonds of moderately acidic substrates, suggesting potential applications in catalysis and synthesis (Uhl et al., 2016).

Crystallography and Structural Analysis

- tert-Butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate : Crystallographic studies of tert-butyl and pyrrolidinone derivatives have provided insights into their molecular conformations, which could be crucial for understanding the chemical behavior and interaction of similar compounds (Mohammat et al., 2008).

Synthetic Chemistry

- Synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids : Demonstrates the synthesis of complex amino acids from N-protected (S)-2,3-diaminopropanoic acid, illustrating the versatility of tert-butyl and pyrrolidinone groups in synthetic chemistry (Czajgucki et al., 2003).

Reactions and Mechanisms

- Hypervalent (tert-Butylperoxy)iodanes Generate Iodine-Centered Radicals : Investigates the generation of iodine-centered radicals and their application in the oxidation and deprotection of various substrates, relevant for the synthesis and modification of tert-butyl and pyrrolidinone-containing compounds (Ochiai et al., 1996).

Propiedades

IUPAC Name |

1-tert-butyl-4-(4-hydroxy-4-pyridin-3-ylpiperidine-1-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c1-18(2,3)22-13-14(11-16(22)23)17(24)21-9-6-19(25,7-10-21)15-5-4-8-20-12-15/h4-5,8,12,14,25H,6-7,9-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEGXOXAXRTFJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(CC1=O)C(=O)N2CCC(CC2)(C3=CN=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)

![(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)

![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)

![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)

![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)

![2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)

![2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole](/img/structure/B5541789.png)

![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)

![5-(2-bromophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5541825.png)